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Introduction
5-Bromo-1H-benzo[d]imidazole-2(3H)-thione is a halogenated derivative of the versatile

benzimidazole scaffold, a core structure in numerous pharmacologically active compounds.[1]

[2] The incorporation of a bromine atom at the 5-position of the benzimidazole ring system

significantly influences its electronic properties and biological activity, making it a compound of

considerable interest in medicinal chemistry and drug discovery.[3] This guide provides a

comprehensive overview of the chemical properties, structure, and potential applications of this

compound, offering valuable insights for researchers in the field.

The benzimidazole moiety itself is a key pharmacophore, with derivatives exhibiting a wide

range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

[2][4] The addition of a thione group at the 2-position and a bromine atom further diversifies the

potential biological targets and mechanisms of action. This document will delve into the specific

attributes of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione, providing a solid foundation for its

use in research and development.
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Chemical Structure and Properties
The structural integrity and physicochemical properties of a compound are fundamental to its

behavior in biological systems. This section details the key structural features and chemical

data for 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione.

Nomenclature and Identification
IUPAC Name: 5-bromo-1,3-dihydro-2H-benzimidazole-2-thione

Synonyms: 5-bromo-1H-benzo[d]imidazole-2(3H)-thione[5]

CAS Number: 68468-39-3[5][6]

Molecular Formula: C₇H₅BrN₂S[5]

Molecular Weight: 229.1 g/mol

Structural Representation
The core of the molecule consists of a bicyclic system where a benzene ring is fused to an

imidazole ring. A bromine atom is substituted at the 5-position of the benzene ring, and a thione

group (C=S) is present at the 2-position of the imidazole ring. The compound exists in a thione-

thiol tautomerism, though spectroscopic and crystallographic data suggest that the thione form

is predominant in the solid state.[1][7]

Caption: Chemical structure of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione.

Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These

parameters are crucial for predicting the compound's behavior in various experimental settings.
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Property Value Reference

Melting Point 289-292°C

Boiling Point
319.3°C at 760 mmHg

(Predicted)

Purity
≥ 95-98% (Commercially

available)
[8][9]

Appearance Solid

Storage
Store at room temperature in a

cool, dry place.
[8]

Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the compound.

While a comprehensive set of spectra for this specific compound is not readily available in all

public databases, typical spectral characteristics for related benzimidazole-2-thione derivatives

can be inferred.[10][11]

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the

aromatic protons on the benzene ring and the N-H protons of the imidazole ring. The

positions of the aromatic protons would be influenced by the bromo substituent.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of

the benzimidazole core and the C=S group.

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands

for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching vibrations.[10]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound, along with characteristic isotopic patterns due to the

presence of bromine.
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The synthesis of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione typically involves the

cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.

General Synthetic Approach
A common method for the synthesis of 2-mercaptobenzimidazoles involves the reaction of the

corresponding o-phenylenediamine with carbon disulfide.[7] For the synthesis of the 5-bromo

derivative, 4-bromo-o-phenylenediamine would be the starting material.

Caption: General synthetic workflow for 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione.

Experimental Protocol Example (Hypothetical)
This is a generalized protocol based on known methods for similar compounds and should be

optimized for specific laboratory conditions.

Dissolution: Dissolve 4-bromo-o-phenylenediamine in a suitable solvent such as ethanol.

Addition of Reagents: Add potassium hydroxide (KOH) followed by the dropwise addition of

carbon disulfide (CS₂) at room temperature with stirring.

Reflux: Heat the reaction mixture to reflux for several hours to facilitate the cyclization.

Work-up: After cooling, the reaction mixture is typically poured into water and acidified (e.g.,

with acetic acid) to precipitate the product.

Purification: The crude product can be collected by filtration, washed with water, and purified

by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 5-Bromo-1H-
benzo[d]imidazole-2(3H)-thione.

Reactivity
The presence of the thione group and the N-H protons in the imidazole ring allows for various

chemical modifications, such as alkylation and acylation, primarily at the sulfur and nitrogen

atoms.[1] These reactions are valuable for creating a library of derivatives with potentially

enhanced biological activities. The ambidentate nature of the benzimidazoline-2-thione anion

typically leads to S-alkylation as the predominant outcome.[10]
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Applications in Research and Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives

have been investigated for a wide array of therapeutic applications.[2] The introduction of a

bromine atom can enhance lipophilicity and potentially improve membrane permeability and

binding affinity to biological targets.

Potential Therapeutic Areas
Antimicrobial Activity: Benzimidazole derivatives are known to possess antibacterial and

antifungal properties.[4][12][13] The 5-bromo substituent may modulate this activity.

Anticancer Activity: Many benzimidazole-containing compounds have been evaluated as

potential anticancer agents.[2][3]

Enzyme Inhibition: The structural features of this compound make it a candidate for

screening as an inhibitor of various enzymes. For instance, related 2-

mercaptobenzimidazole derivatives have been studied as α-glucosidase inhibitors.[14]

Anthelmintic Agents: Benzimidazoles are a well-established class of anthelmintic drugs.[1]

As a Screening Compound and Intermediate
5-Bromo-1H-benzo[d]imidazole-2(3H)-thione serves as a crucial screening compound in

pharmaceutical research and as a key intermediate for the synthesis of more complex bioactive

molecules.[3][6] Its reactivity allows for the generation of diverse chemical libraries for high-

throughput screening.

Conclusion
5-Bromo-1H-benzo[d]imidazole-2(3H)-thione is a chemically interesting and

pharmacologically promising molecule. Its well-defined structure, coupled with the versatile

reactivity of the benzimidazole-2-thione core, makes it a valuable tool for medicinal chemists

and drug discovery scientists. The presence of the bromine atom offers a handle for further

structural modifications and may enhance its biological profile. Further research into the

synthesis of its derivatives and comprehensive biological evaluation is warranted to fully

explore its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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